2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBIJXRNTSCEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then reacted with N-[(4-hydroxyoxan-4-yl)methyl]amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Properties
2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide exhibits a range of pharmacological activities, primarily as a modulator of specific receptors involved in neurological and psychiatric disorders. Its structure suggests potential interactions with the following:
- Metabotropic Glutamate Receptor 5 (mGluR5) : This receptor is implicated in various neurological conditions, including anxiety and depression. Compounds that modulate mGluR5 can provide therapeutic benefits by altering glutamatergic signaling pathways.
- Serotonin Receptor 2A (5-HT2A) : The interaction with this receptor can influence mood regulation and psychotropic effects, making it a target for antidepressant and antipsychotic drug development.
Case Study 1: Anticonvulsant Activity
Research published in PubMed indicated that derivatives of fluorophenoxy compounds demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The study highlighted that certain structural modifications could enhance efficacy against seizures, suggesting a promising avenue for further exploration with 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide .
| Compound | Model | Efficacy |
|---|---|---|
| Compound A | PTZ | High |
| Compound B | MES | Moderate |
| 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide | TBD | TBD |
Case Study 2: Cancer Therapeutics
In a study focused on heme oxygenase-1 inhibitors, compounds similar to 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide were evaluated for their anticancer properties against various cancer cell lines, including prostate and lung cancer cells. The findings suggested that such compounds could inhibit tumor growth by modulating oxidative stress pathways .
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Prostate | DU145 | TBD |
| Lung | A549 | TBD |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyoxan-4-yl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorine vs. Chlorine Substituents :
- Fluorine’s small size and high electronegativity improve metabolic stability and binding affinity compared to chlorine, which is bulkier and may lead to photodegradation (e.g., chloro-substituted acetamides in ) .
Hydroxyoxan Group vs. Other Polar Substituents: The 4-hydroxyoxan-4-ylmethyl group likely enhances aqueous solubility compared to hydrophobic groups like cyclohexyl or ethylphenoxy . It may also mimic natural sugar moieties, improving bioavailability.
Anti-Inflammatory Potential: Thiazolidinedione derivatives with fluorophenyl groups (e.g., compound 73 in ) exhibit potent anti-inflammatory activity, suggesting the target compound’s fluorophenoxy group may confer similar effects .
Research Findings and Implications
- Metabolic Stability: Fluorinated phenoxy acetamides generally exhibit longer half-lives than chlorinated analogs due to reduced susceptibility to oxidative metabolism .
- Solubility : The hydroxyoxan group may address solubility limitations seen in compounds with bulky hydrophobic substituents (e.g., cyclohexyl in ) .
- Activity Trends: Fluorine-containing analogs often show enhanced activity in anti-inflammatory and analgesic assays compared to non-halogenated derivatives .
Limitations and Contradictions
- Contradictory Substituent Effects : While fluorine improves stability, its electron-withdrawing nature may reduce reactivity in certain synthetic pathways compared to electron-donating groups (e.g., ethoxy in ) .
- Lack of Direct Data : Specific pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling Reactions : Use of carbodiimide reagents (e.g., EDC) with HOBt to conjugate the fluorophenoxy-acetyl moiety to the hydroxyoxan-methyl amine backbone .
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) to prevent side reactions.
Temperature Control : Reactions often proceed at 0–25°C to minimize decomposition.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yield optimization requires stoichiometric balancing of reactive intermediates and real-time monitoring via TLC .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers analyze?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.3 ppm (fluorophenoxy aromatic protons), δ 3.4–4.2 ppm (oxan-methyl and hydroxy group protons), and δ 2.1 ppm (acetamide methylene) .
- ¹³C NMR : Signals for carbonyl groups (δ 170–175 ppm) and fluorinated aromatic carbons (δ 115–125 ppm).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and O–H (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment peaks corresponding to fluorophenoxy and oxan-methyl moieties .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or radioactive tracers to measure inhibition kinetics (e.g., IC₅₀ determination) for targets like cyclooxygenases or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, supported by mutagenesis studies to validate critical residues .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound's biological efficacy?
- Methodological Answer :
- Functional Group Modifications :
- Replace the hydroxyoxan-methyl group with substituted cyclohexanol derivatives to alter lipophilicity .
- Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenoxy ring to enhance target affinity .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
- In Silico Screening : Virtual libraries of derivatives screened for ADMET properties (e.g., LogP, CYP450 inhibition) to prioritize synthesis .
Q. What methodological approaches are recommended for assessing the compound's pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vivo Absorption : Oral/intravenous administration in rodent models, with plasma concentration measured via LC-MS/MS at timed intervals .
- Metabolic Stability : Liver microsome assays to identify major metabolites (e.g., hydroxylation of the oxan ring) .
- Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion models .
Data Contradiction Analysis
- Synthetic Yield Variability : reports yields of 60–75% using EDC/HOBt, while suggests 50–65% with similar conditions. This discrepancy may arise from differences in solvent purity or reaction scaling.
- Biological Activity : highlights antimicrobial activity, whereas emphasizes anticancer mechanisms. Researchers should validate activity in target-specific assays to resolve context-dependent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
